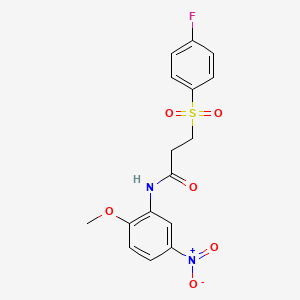

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O6S/c1-25-15-7-4-12(19(21)22)10-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPBRCJCZXDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multiple steps:

Formation of the Fluorobenzene Sulfonyl Intermediate: This step involves the sulfonation of 4-fluorobenzene using sulfur trioxide or chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride.

Coupling with Methoxy-Nitrophenyl Amine: The 4-fluorobenzenesulfonyl chloride is then reacted with 2-methoxy-5-nitroaniline in the presence of a base such as triethylamine to form the desired sulfonamide.

Amidation: The final step involves the amidation of the sulfonamide with propanoic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

Reduction: Formation of amines from the nitro group.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe to study enzyme interactions due to its unique functional groups.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzene sulfonyl group and the methoxy-nitrophenyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations from Structural Comparisons :

Electronic Effects :

- The nitro group in the target compound is a stronger electron-withdrawing group compared to methoxy or methyl substituents in analogs (). This may enhance electrophilic reactivity or stabilize negative charges in enzyme-binding pockets.

- Fluorine in the sulfonyl group (target) vs. chlorine () or trifluoromethoxy () alters lipophilicity and metabolic stability .

Synthetic Yields :

- Propanamide derivatives synthesized via sulfonamide coupling (e.g., ) often report moderate yields (~33% for indole-based analogs), suggesting similar challenges for the target compound’s synthesis .

Biological Activity :

- Sulfonamide-containing compounds () are frequently enzyme inhibitors (e.g., carbonic anhydrase, COX-2), while oxadiazole derivatives () target receptors. The target compound’s nitro group may confer unique selectivity in these contexts .

Biological Activity

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects. The molecular formula is , with a molecular weight of approximately 368.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H17FN3O4S |

| Molecular Weight | 368.38 g/mol |

| LogP | 3.173 |

| PSA | 78.41 Ų |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting a potential role as an antimicrobial agent.

- Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated phenyl groups displayed enhanced antibacterial properties compared to their non-fluorinated counterparts.

Study 2: Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Induction of oxidative stress |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable absorption characteristics, with bioavailability enhanced by the presence of the methoxy group.

Toxicological Profile

While initial findings are promising, further toxicological assessments are necessary to determine any adverse effects associated with long-term use. Studies on similar compounds have indicated potential nephrotoxicity, which warrants careful evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.